

Technical Guide: Caffeine-trimethyl-13C3 (CAS: 78072-66-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caffeine-trimethyl-13C3

Cat. No.: B108294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Caffeine-trimethyl-13C3**, an isotopically labeled analog of caffeine. It is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound in their work.

Introduction

Caffeine-trimethyl-13C3 is a stable isotope-labeled version of caffeine, where the carbon atoms of the three methyl groups are replaced with the ¹³C isotope.^[1] This isotopic labeling results in a mass shift of +3 atomic mass units compared to the unlabeled caffeine molecule.^[2] ^[3] Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).^[4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.^[5]

Physicochemical and Analytical Data

The physical, chemical, and analytical properties of **Caffeine-trimethyl-13C3** are summarized in the tables below. This data has been compiled from various supplier technical data sheets and certificates of analysis.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	78072-66-9	[2] [6] [7] [8] [9]
Molecular Formula	C ₅ [¹³ C] ₃ H ₁₀ N ₄ O ₂	[4] [8]
Molecular Weight	197.17 g/mol	[1]
Appearance	White to Off-White Solid	[9]
Melting Point	234-236.5 °C	[6] [10]
Solubility	Water: 18.7 g/L at 16 °C	[11]
Storage	2-8°C, Refrigerator	[9]

Table 2: Isotopic and Analytical Data

Parameter	Specification	Reference
Isotopic Purity	≥ 99 atom % ¹³ C	[2]
Chemical Purity (by HPLC)	≥ 98%	[1]
Mass Shift	M+3	[2] [3]
Formulation	Neat solid or solution in methanol (e.g., 1 mg/mL)	[4]

Key Applications and Experimental Protocols

The predominant application of **Caffeine-trimethyl-13C3** is as an internal standard for the quantification of caffeine in various matrices, including plasma, serum, urine, and environmental samples.[\[12\]](#) The following section details a representative experimental protocol for the quantification of caffeine in human plasma using LC-MS/MS with **Caffeine-trimethyl-13C3** as an internal standard.

Experimental Protocol: Quantification of Caffeine in Human Plasma by LC-MS/MS

This protocol is a composite methodology based on several published methods.[\[5\]](#)[\[13\]](#)[\[14\]](#)

3.1.1 Materials and Reagents

- Caffeine standard
- **Caffeine-trimethyl-13C3** (Internal Standard)
- Human plasma (blank)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

3.1.2 Sample Preparation (Protein Precipitation)

- Prepare a stock solution of **Caffeine-trimethyl-13C3** in methanol.
- To a 100 μ L aliquot of plasma sample, standard, or quality control, add 300 μ L of methanol containing the **Caffeine-trimethyl-13C3** internal standard at a known concentration.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.3 Liquid Chromatography (LC) Conditions

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

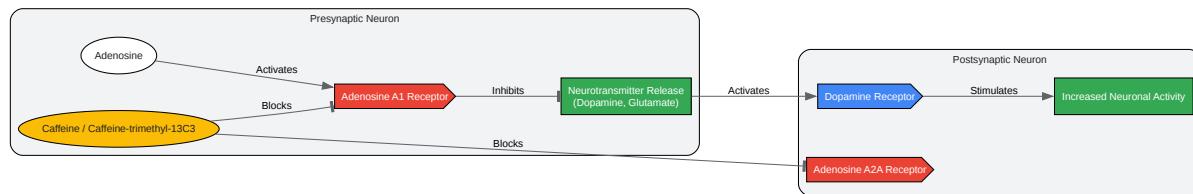
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 °C

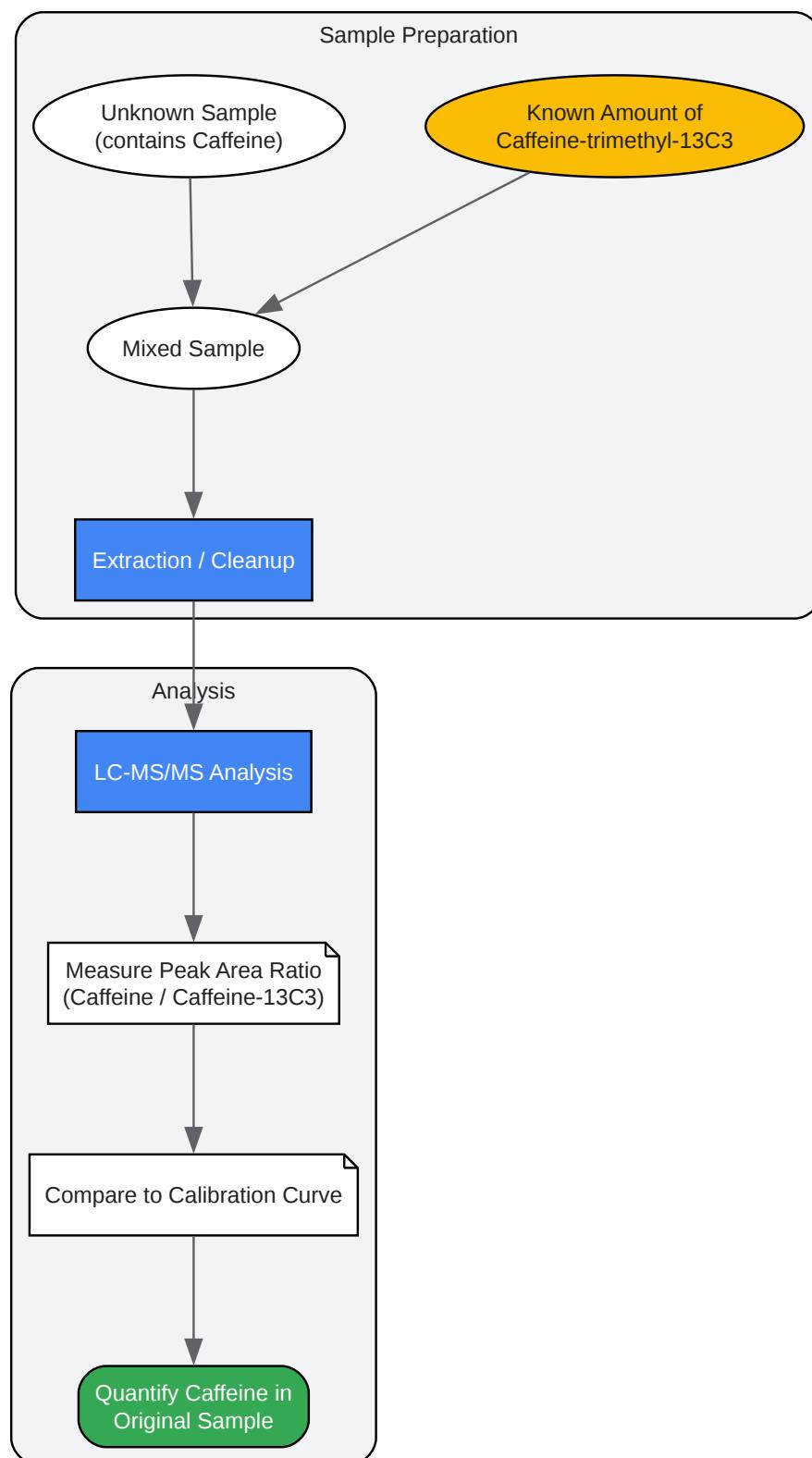
3.1.4 Mass Spectrometry (MS/MS) Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Caffeine: Precursor ion (Q1) m/z 195.1 → Product ion (Q3) m/z 138.1
 - **Caffeine-trimethyl-13C3**: Precursor ion (Q1) m/z 198.1 → Product ion (Q3) m/z 141.1
- Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3.1.5 Quantification

The concentration of caffeine in the samples is determined by calculating the peak area ratio of the analyte (caffeine) to the internal standard (**Caffeine-trimethyl-13C3**) and comparing this ratio to a calibration curve constructed from standards of known caffeine concentrations.


Signaling Pathways and Mechanisms of Action


As an isotopic analog, **Caffeine-trimethyl-13C3** follows the same metabolic and signaling pathways as unlabeled caffeine. The primary mechanism of action of caffeine is the antagonism of adenosine receptors, particularly A₁ and A_{2A} subtypes.[15][16]

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity. By blocking adenosine receptors, caffeine reduces this inhibitory tone, leading to an increase in

the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine.[\[16\]](#) [\[17\]](#)[\[18\]](#) This action underlies the stimulant effects of caffeine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Caffeine (trimethyl- C^{13}C_3 , 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Caffeine 13C3 (trimethyl 13C3) | LGC Standards [lgcstandards.com]
- 3. labmix24.com [labmix24.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Caffeine-Trimethyl-13C3 | 78072-66-9 | SynZeal [synzeal.com]
- 8. allmpus.com [allmpus.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. CAFFEINE (TRIMETHYL-13C3) | 78072-66-9 [chemicalbook.com]
- 11. isotope.com [isotope.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Energy Drinks and the Neurophysiological Impact of Caffeine [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Caffeine induces neurobehavioral effects through modulating neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Caffeine-trimethyl-13C3 (CAS: 78072-66-9)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b108294#caffeine-trimethyl-13c3-cas-number-78072-66-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com